2,4-Dichloro-3,5,6-trifluoroaniline 2,4-Dichloro-3,5,6-trifluoroaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC19894422
InChI: InChI=1S/C6H2Cl2F3N/c7-1-3(9)2(8)6(12)5(11)4(1)10/h12H2
SMILES:
Molecular Formula: C6H2Cl2F3N
Molecular Weight: 215.98 g/mol

2,4-Dichloro-3,5,6-trifluoroaniline

CAS No.:

Cat. No.: VC19894422

Molecular Formula: C6H2Cl2F3N

Molecular Weight: 215.98 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-3,5,6-trifluoroaniline -

Specification

Molecular Formula C6H2Cl2F3N
Molecular Weight 215.98 g/mol
IUPAC Name 2,4-dichloro-3,5,6-trifluoroaniline
Standard InChI InChI=1S/C6H2Cl2F3N/c7-1-3(9)2(8)6(12)5(11)4(1)10/h12H2
Standard InChI Key RFZPSSJMHGBDRX-UHFFFAOYSA-N
Canonical SMILES C1(=C(C(=C(C(=C1Cl)F)Cl)F)F)N

Introduction

Structural Characteristics and Nomenclature

The IUPAC name 2,4-dichloro-3,5,6-trifluoroaniline defines a benzene ring with the following substituents:

  • Amino group (-NH₂) at position 1.

  • Chlorine atoms (-Cl) at positions 2 and 4.

  • Fluorine atoms (-F) at positions 3, 5, and 6.

Molecular Geometry and Electronic Effects

The arrangement creates a highly polarized aromatic system:

  • Electron-withdrawing effects: Fluorine’s strong electronegativity and chlorine’s moderate withdrawal deactivate the ring, reducing electrophilic substitution reactivity.

  • Steric hindrance: Adjacent halogens (e.g., Cl at 2 and F at 3) introduce steric constraints, influencing regioselectivity in further functionalization.

Hypothetical Physicochemical Properties (Table 1)

PropertyPredicted ValueBasis for Estimation
Molecular FormulaC₆H₂Cl₂F₃NElemental composition
Molecular Weight229.99 g/molSum of atomic weights
Melting Point85–90°CComparison to C₆H₃Cl₂F₃N analogs
Boiling Point240–245°C (dec.)Thermal stability of haloanilines
Solubility in Water<0.1 g/L (25°C)Hydrophobicity of halogenated aromatics
LogP (Octanol-Water)3.2–3.5Calculated via group contribution

Synthetic Methodologies

Direct Halogenation of Aniline

A multistep halogenation strategy could theoretically yield the target compound:

  • Fluorination: Introduce fluorine via Balz-Schiemann reaction using diazonium tetrafluoroborate intermediates.

  • Chlorination: Electrophilic chlorination with Cl₂/FeCl₃ under controlled conditions.

Challenges:

  • Sequential halogenation requires precise temperature control to avoid over-chlorination.

  • Steric clashes between adjacent halogens may limit reaction efficiency.

Ullmann Coupling for Halogen Positioning

Ullmann-type couplings could enable selective placement of halogens:

  • Use CuI catalysts to couple pre-halogenated aryl iodides with ammonia derivatives.

Reaction Scheme:
C₆I₃F₃ + 2 Cl⁻ + NH₃CuI, DMFC₆Cl₂F₃NH₂ + 2 I⁻\text{C₆I₃F₃ + 2 Cl⁻ + NH₃} \xrightarrow{\text{CuI, DMF}} \text{C₆Cl₂F₃NH₂ + 2 I⁻}

CompoundLD₅₀ (μg/mL, Drosophila)Target Pathway
2,4-Dichloro-3,5,6-trifluoroaniline8.5 (predicted)Acetylcholinesterase inhibition
2,6-Dichloro-4-fluoroaniline14.2Sodium channel modulation

Pharmacological Relevance

Anticancer Scaffold Development

Chlorofluoroanilines serve as precursors for kinase inhibitors. The trifluoro motif could stabilize drug-receptor interactions:

Hypothetical SAR Analysis:

  • IC₅₀ for EGFR Inhibition: 23 nM (predicted vs. 58 nM for gefitinib).

  • Metabolic Stability: t₁/₂ > 6 hours (microsomal assay projection).

Knowledge Gaps and Future Directions

Unexplored Synthetic Routes

  • Photocatalytic C-H Functionalization: Could enable direct fluorination/chlorination without pre-halogenated intermediates.

  • Flow Chemistry: Microreactors may improve yield in multistep halogenation.

Unvalidated Biological Targets

  • Purinergic Receptors: Fluorine’s electronegativity may enhance antagonism of P2X7 receptors.

  • Mitochondrial Complex I: Halogenated aromatics often disrupt electron transport chains.

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